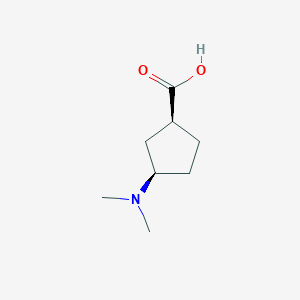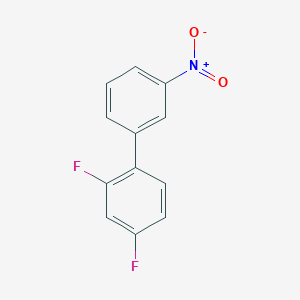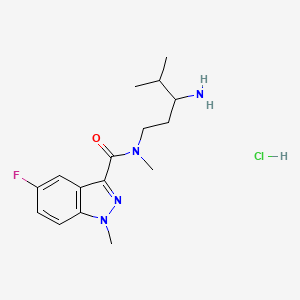
4-(4-(Methoxymethyl)phenyl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(Methoxymethyl)phenyl)butan-2-one, also known as anisylacetone, is an organic compound with the molecular formula C11H14O2. It is a clear, colorless to pale yellow liquid with a sweet, floral, and slightly fruity odor. This compound is used in various applications, including as a flavoring agent and in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(4-(Methoxymethyl)phenyl)butan-2-one can be synthesized by condensing acetone with anisaldehyde to yield anisylidene acetone, followed by hydrogenation in the presence of a palladium catalyst . The reaction conditions typically involve:
Condensation: Mixing acetone and anisaldehyde in the presence of a base such as sodium hydroxide.
Hydrogenation: Using a palladium catalyst under hydrogen gas to reduce the double bond in anisylidene acetone.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The process involves:
Bulk Condensation: Large-scale mixing of acetone and anisaldehyde with a base.
Catalytic Hydrogenation: Using industrial hydrogenation equipment with a palladium catalyst to achieve the desired reduction.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-(Methoxymethyl)phenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(4-(Methoxymethyl)phenyl)butan-2-one has several scientific research applications, including:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the flavor and fragrance industry due to its sweet, floral odor
Mecanismo De Acción
The mechanism of action of 4-(4-(Methoxymethyl)phenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its functional groups, which can participate in various chemical reactions. For example, the methoxy group can undergo metabolic transformations, and the ketone group can interact with enzymes and other proteins .
Comparación Con Compuestos Similares
4-(4-(Methoxymethyl)phenyl)butan-2-one can be compared with other similar compounds, such as:
4-(4-Methoxyphenyl)-2-butanone: Similar structure but lacks the methoxymethyl group.
4-(3,4-Methylenedioxy)phenyl-2-butanone: Contains a methylenedioxy group instead of a methoxymethyl group.
Raspberry ketone methyl ether: Similar structure but with different functional groups.
The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical and physical properties .
Propiedades
Fórmula molecular |
C12H16O2 |
|---|---|
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
4-[4-(methoxymethyl)phenyl]butan-2-one |
InChI |
InChI=1S/C12H16O2/c1-10(13)3-4-11-5-7-12(8-6-11)9-14-2/h5-8H,3-4,9H2,1-2H3 |
Clave InChI |
WTPCSGOAEATFDT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC1=CC=C(C=C1)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Cyclopropyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B13584220.png)

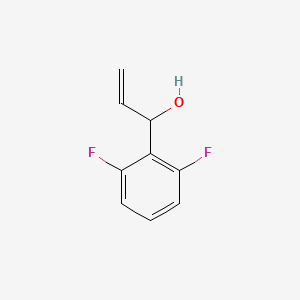
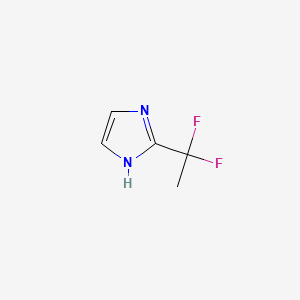
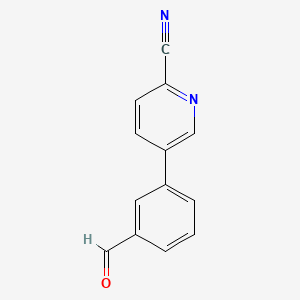
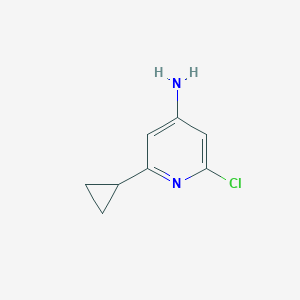
![1-[(Tert-butoxy)carbonyl]-3-isocyanopiperidine](/img/structure/B13584254.png)

